(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane

Chiral synthesis Ticagrelor intermediates Enantiomeric purity

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 1690144-43-4) is a chiral epoxide building block bearing a 5-bromo-2,3-difluorophenoxy moiety at the oxirane methylene position. With molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol, this compound belongs to the halogenated aromatic oxirane class.

Molecular Formula C9H7BrF2O2
Molecular Weight 265.05 g/mol
Cat. No. B12838566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Molecular FormulaC9H7BrF2O2
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=C(C(=CC(=C2)Br)F)F
InChIInChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m0/s1
InChIKeyZYUZXUFBGPSCBM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane – Key Chiral Epoxide Intermediate for Ticagrelor Synthesis


(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 1690144-43-4) is a chiral epoxide building block bearing a 5-bromo-2,3-difluorophenoxy moiety at the oxirane methylene position . With molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol, this compound belongs to the halogenated aromatic oxirane class . Its primary established application is as a stereochemically defined intermediate in the manufacture of ticagrelor (Brilinta®), a reversibly binding P2Y₁₂ ADP receptor antagonist used for preventing thrombotic cardiovascular events in acute coronary syndrome patients [1]. The compound is commercially available from multiple suppliers at ≥98% purity and is stored under refrigerated (2–8°C), dry conditions to preserve epoxide integrity .

Why Generic Oxirane Analogs Cannot Replace (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane in Downstream Synthesis


Generic substitution with the (R)-enantiomer (CAS 702687-42-1), the racemic mixture (CAS 702687-66-9), or non-halogenated phenoxy oxiranes is not chemically viable in the ticagrelor synthetic pathway because the absolute (S)-configuration at the oxirane stereocenter and the specific 5-bromo-2,3-difluoro aromatic substitution pattern are both structurally encoded into the downstream pharmacophore [1][2]. The (S)-enantiomer is the required intermediate for constructing the correct stereochemistry at the cyclopentane–triazolopyrimidine core of ticagrelor; use of the (R)-enantiomer would generate the incorrect diastereomer series, compromising target binding to the P2Y₁₂ receptor [2]. Furthermore, the bromine substituent at the 5-position of the phenoxy ring serves as a critical functional handle for subsequent cross-coupling or displacement chemistry, while the 2,3-difluoro pattern modulates the electronic environment of the aromatic ring, influencing both reactivity and the physicochemical properties of downstream intermediates [1].

Quantitative Procurement Evidence: How (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane Differentiates from Its Closest Analogs


Stereochemical Purity: (S)-Enantiomer vs. (R)-Enantiomer in Ticagrelor Key Intermediate Construction

The (S)-enantiomer (CAS 1690144-43-4) is the required stereoisomer for constructing the correct absolute configuration in ticagrelor intermediates of Formula (VI), which subsequently undergo cyclization and coupling to yield the final API [1]. The (R)-enantiomer (CAS 702687-42-1) produces the opposite stereochemical series. Patent procedures for ticagrelor synthesis explicitly specify the use of the (S)-configured oxirane intermediate to ensure that the final drug substance meets the six-chiral-center stereochemical specification, where the oxirane-derived stereocenter ultimately maps onto the C-1 position of the cyclopentane ring in the (1S,2S,3R,5S) configuration [1][2]. Chiral HPLC methods employing polysaccharide-based stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of the (S)- and (R)-enantiomers with resolution factors >2.5, providing a quantifiable analytical framework for enantiomeric purity verification [2].

Chiral synthesis Ticagrelor intermediates Enantiomeric purity Stereochemical fidelity

Synthetic Yield Comparison: (S)-Enantiomer as a Ticagrelor Intermediate vs. Alternative Routes

The (S)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane intermediate participates in a convergent synthetic route to ticagrelor that avoids the long reaction times and high temperatures required by earlier methods [1]. In the patent literature, the reaction of this oxirane intermediate with the appropriate pyrimidine precursor proceeds at 0–100°C in common solvents (dioxane, THF, acetonitrile), with DIPEA as base, achieving full conversion within 1–5 hours [1]. This contrasts with earlier ticagrelor syntheses that required prolonged heating or generated difficult-to-purify byproducts. While exact isolated yields for this specific intermediate step are not disaggregated in the public domain, the overall process optimization enabled by this chiral oxirane intermediate contributed to yield improvements from approximately 28% to 68% when combined with continuous-flow hydrogenation and in-line purification strategies [2].

Process chemistry Ticagrelor synthesis Reaction yield Scalable synthesis

Halogenation Pattern: 5-Bromo-2,3-difluoro vs. Non-Halogenated Phenoxy Oxirane Analogs

The 5-bromo substituent provides a versatile cross-coupling handle (Suzuki, Buchwald–Hartwig, etc.) that is absent in non-halogenated phenoxy oxirane analogs such as (S)-2-(3,4-difluorophenyl)oxirane (CAS 1006376-63-1), which lacks the bromine leaving group . The 2,3-difluoro substitution pattern modulates the electron density of the aromatic ring, affecting both the reactivity of the epoxide toward nucleophilic ring-opening and the stability of intermediates. This specific halogenation pattern is explicitly required in the ticagrelor pharmacophore; substituting with a non-halogenated or differently halogenated phenoxy oxirane would fail to produce the correct final API. The compound is categorized as a halogen-rich epoxide suitable for halogen-modulated reactivity studies, diversity-oriented intermediate preparation, and stereocontrolled functionalization .

Halogenated building blocks Cross-coupling handle Electronic modulation Fluorine chemistry

Commercial Purity Specification: (S)-Enantiomer vs. Racemic Mixture

Commercially, (S)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 1690144-43-4) is supplied at ≥98% purity by multiple vendors including Leyan (Product 2294306) and ChemScene (Cat. CS-1223712), with storage specifications of 2–8°C under dry, sealed conditions to preserve epoxide integrity . The racemic mixture 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane (CAS 702687-66-9) is also available at 98% purity (Leyan Product 2294305, Bidepharm), but its use introduces an equimolar amount of the undesired (R)-enantiomer, effectively halving the yield of the desired stereochemical series and complicating chiral purification . For pharmaceutical intermediate procurement, the single-enantiomer product eliminates the need for costly chiral chromatographic separation downstream.

Enantiomeric purity Quality control Procurement specification Analytical chemistry

Validated Application Scenarios for (S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane Based on Quantitative Procurement Evidence


GMP-Compliant Ticagrelor API Manufacturing – Stereochemically Specified Intermediate Procurement

In regulated pharmaceutical manufacturing of ticagrelor under ICH Q7 and Q11 guidelines, the (S)-enantiomer is the required intermediate for constructing the Formula (VI) precursor that ultimately yields the (1S,2S,3R,5S) stereochemistry of the final API [1]. Procurement of CAS 1690144-43-4 at ≥98% purity with documented enantiomeric excess ensures that downstream diastereomer formation proceeds with the correct absolute configuration, avoiding the generation of stereoisomeric impurities that must be controlled to <0.15% under ICH Q6A specifications [1][2].

Process Chemistry Optimization – Convergent Ticagrelor Route Development Using Chiral Oxirane Intermediates

For process R&D groups developing improved ticagrelor synthetic routes, the (S)-oxirane intermediate enables convergent coupling at mild temperatures (0–100°C) with short reaction times (1–5 hours), as described in patent US 2016/0052928 A1 [1]. When integrated with continuous-flow hydrogenation and in-line purification, overall yields can reach approximately 68%, compared to approximately 28% for earlier batch methods [2]. This significant yield differential directly impacts cost-of-goods calculations for commercial-scale production.

Halogen-Modulated Reactivity Studies and Diversity-Oriented Synthesis

The compound's dual halogen functionalization (bromine for cross-coupling, fluorines for electronic modulation) makes it suitable for diversity-oriented synthesis programs exploring novel triazolopyrimidine analogs [1]. The bromine serves as a handle for Suzuki–Miyaura coupling to introduce aryl or heteroaryl diversity, while the difluoro pattern influences epoxide ring-opening regioselectivity. This contrasts with non-halogenated oxiranes, which lack the synthetic versatility required for library generation [2].

Chiral Analytical Method Development and Reference Standard Qualification

The distinct chromatographic behavior of the (S)- and (R)-enantiomers on polysaccharide-based chiral stationary phases (resolution factor >2.5 on Chiralpak AD-H) [1] supports the use of the (S)-enantiomer as a qualified reference standard for enantiomeric purity method development. Analytical laboratories can employ CAS 1690144-43-4 to establish system suitability criteria and enantiomeric purity acceptance limits for in-process control of ticagrelor intermediate manufacturing.

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